4-Benzyloxy TEMPO

描述

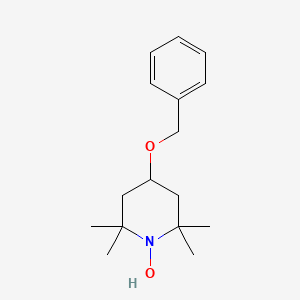

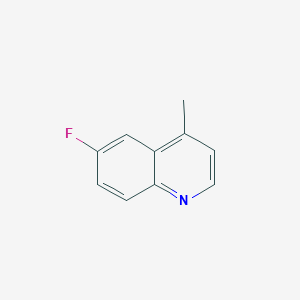

4-Benzyloxy TEMPO is a member of the class of piperidines that is TEMPO carrying a benzoyloxy group at position 4. It has a role as a radical scavenger and a spin probe .

Synthesis Analysis

The synthesis of 4-Benzyloxy TEMPO involves the cyclocondensation of Schiff’s bases with chloro . The process uses ultrasound as one of the green chemistry tools .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy TEMPO is functionally related to 4-hydroxy-TEMPO .Chemical Reactions Analysis

4-Benzyloxy TEMPO is used in oxidations as a catalyst . It is involved in the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids .Physical And Chemical Properties Analysis

4-Benzyloxy TEMPO is a crystalline compound with a melting point of 99-101 °C (lit.) and a density of 0.001g/cm3 at 20℃ . It is stable and incompatible with strong oxidizing agents .科学研究应用

Organic Synthesis

4-Benzyloxy TEMPO serves as a powerful reagent in organic synthesis. Its stable aminoxyl radical structure makes it an excellent choice for various transformations. Notably, it participates in C-C and C-hetero bond transformations, enabling the creation of complex molecules. Researchers have employed it in cyclization reactions, such as the sequential cyclization of cyclohexane-1,3-dicarbonyl compounds to produce xanthenediones from benzyl alcohols .

Catalysis

As a catalyst, 4-Benzyloxy TEMPO facilitates oxidation reactions. For instance, it acts as a mediator in controlled radical polymerization. Its ability to initiate and propagate radical reactions makes it valuable in designing new materials and polymers. Researchers have also explored its use in aerobic oxidation processes, yielding acridinediones from various benzyl alcohols .

Medicine

In medicinal chemistry, 4-Benzyloxy TEMPO finds applications due to its stable radical nature. It serves as a radical marker and a structural probe for biological systems when combined with electron spin resonance spectroscopy. Although its singlet oxygen detection has limitations, its role in drug discovery and development remains significant .

Functional Materials

Researchers have harnessed 4-Benzyloxy TEMPO’s properties to create functional materials. For instance, it acts as an electrode in all-organic radical batteries, contributing to energy storage technologies. Its stability and reactivity make it a valuable component in designing novel materials for various applications .

Antioxidant

In academic research, 4-Benzyloxy TEMPO serves as a common antioxidant. Its protective role against oxidative damage makes it relevant in biochemical studies and material science. Its cost-effectiveness makes it suitable for laboratory use .

Total Synthesis

4-Benzyloxy TEMPO plays a role in total synthesis, aiding chemists in constructing complex molecules. Its controlled reactivity allows for precise transformations, contributing to the synthesis of natural products and pharmaceutical intermediates .

作用机制

Target of Action

It is known to function as a radical scavenger and a spin probe .

Mode of Action

4-Benzyloxy TEMPO interacts with its targets by acting as a recycling catalyst in a hypochlorite/bromite-nitroxide oxidizing system . This interaction results in the conversion of alcohols to aldehydes, ketones, and carboxylic acids . It circumvents the need to use a catalytic or stoichiometric heavy metal oxidant .

Biochemical Pathways

Its role in the conversion of alcohols to aldehydes, ketones, and carboxylic acids suggests that it may influence metabolic pathways involving these compounds .

Pharmacokinetics

Its physical properties such as melting point (99-101 °c), density (0001g/cm3 at 20℃), and vapor pressure (115Pa at 20℃) have been reported . These properties can influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 4-Benzyloxy TEMPO’s action involve the conversion of alcohols to aldehydes, ketones, and carboxylic acids . This transformation can have significant implications in biochemical processes where these compounds play a role.

Action Environment

The action, efficacy, and stability of 4-Benzyloxy TEMPO can be influenced by environmental factors such as temperature and pH. For instance, its stability is compromised in the presence of strong oxidizing agents . More research is needed to fully understand the influence of environmental factors on the action of 4-Benzyloxy TEMPO.

属性

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethyl-4-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-15(2)10-14(11-16(3,4)17(15)18)19-12-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGUTTFOYJLXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3124113.png)

![4-[2-(3-Iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3124117.png)

![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124134.png)

![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3124190.png)

![2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3124191.png)